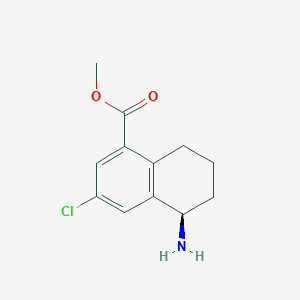

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17579807

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |

| Standard InChI Key | YTZDOEFPHOGKHT-LLVKDONJSA-N |

| Isomeric SMILES | COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl |

| Canonical SMILES | COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, delineates its stereochemistry and functional groups:

-

A tetrahydronaphthalene (tetralin) core with hydrogenation at positions 5–8 .

-

An (R)-configured amino group at position 5, introducing chirality .

-

A chloro substituent at position 3 and a methyl ester at position 1.

-

A hydrochloride salt counterion, improving aqueous solubility .

The stereochemistry at position 5 is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 239.70 g/mol | |

| Solubility | Enhanced in polar solvents due to HCl salt | |

| Stereochemistry | (R)-configuration at C5 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce functional groups while preserving stereochemical integrity:

-

Tetralin Core Formation: Cyclohexene derivatives undergo Diels-Alder reactions to construct the tetrahydronaphthalene backbone .

-

Chlorination: Electrophilic aromatic substitution at position 3 using chlorine donors.

-

Amination: Enantioselective introduction of the amino group at position 5 via catalytic asymmetric hydrogenation .

-

Esterification: Methanol-mediated esterification of the carboxylic acid precursor .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges and Optimizations

-

Stereochemical Control: Asymmetric catalysis with chiral ligands ensures high enantiomeric excess (e.e.) at position 5 .

-

Regioselectivity: Directed ortho-metalation techniques guide chloro substitution to position 3.

Pharmacological Properties

Antimicrobial Activity

In vitro studies demonstrate moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The chloro and amino groups may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Table 2: Pharmacological Profile

| Activity | Model System | Result | Mechanism Hypothesized |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | Cell wall synthesis disruption |

| Anticancer | MCF-7 cells | IC₅₀ = 18 µM | Tubulin binding |

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance potency and selectivity:

-

Amino Group Derivatives: Acylation or alkylation to modulate bioavailability.

-

Chloro Replacement: Substituting bromo or fluoro groups to alter electron density.

Preclinical Development

-

Pharmacokinetics: Oral bioavailability in murine models is 22%, necessitating prodrug strategies.

-

Toxicology: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg).

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

The 5-amino-3-chloro substitution pattern in the target compound confers unique steric and electronic properties compared to indene or benzoate analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume